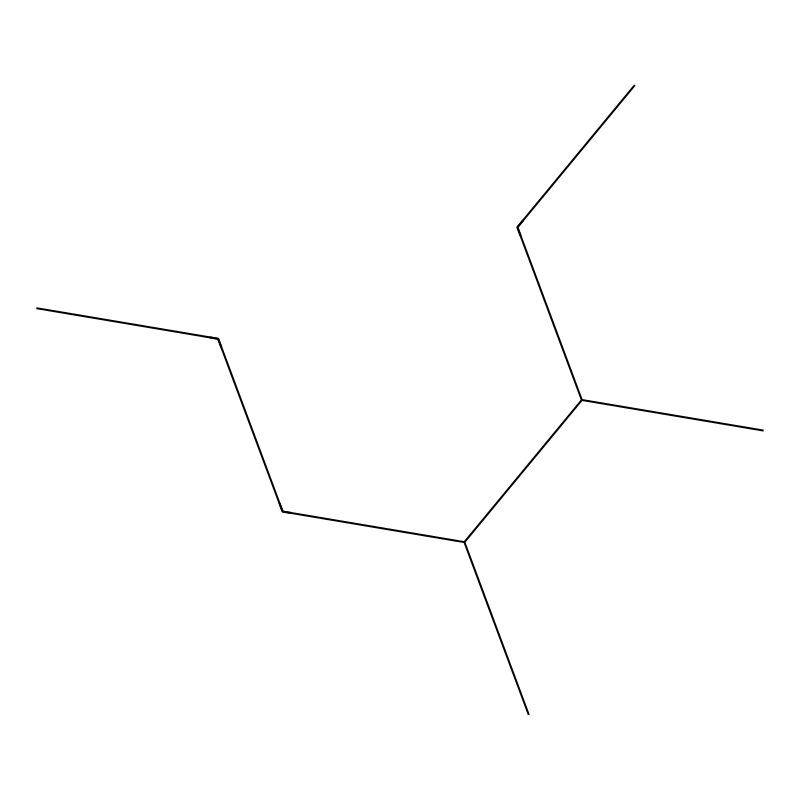

3,4-Dimethylheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability of Research:

While 3,4-Dimethylheptane is a well-defined alkane molecule, scientific research specifically focused on this compound appears to be scarce. Resources such as the Human Metabolome Database (HMDB) acknowledge this limited research, classifying it as a branched alkane with very few published articles ().

Potential Research Areas:

Due to its chemical structure, 3,4-Dimethylheptane might hold some promise for research in a few areas:

- Organic Chemistry: As a branched alkane, 3,4-Dimethylheptane could be a subject of study in reactions specific to this class of hydrocarbons. This could involve exploring its reactivity, potential for functionalization, or use as a building block for more complex molecules.

- Fuel Science: Branched alkanes are sometimes considered as potential fuel additives or components due to their specific burning characteristics. Research might explore the combustion properties of 3,4-Dimethylheptane or similar compounds.

3,4-Dimethylheptane is an organic compound with the molecular formula C₉H₂₀. It is classified as a branched alkane, characterized by a chain of carbon atoms with two methyl groups attached to the third and fourth carbon atoms. This compound appears as a colorless liquid and is known for its relatively low boiling point of approximately 140.6 °C (413.8 K) at standard atmospheric pressure . The compound is soluble in various organic solvents, making it useful in chemical applications.

3,4-Dimethylheptane primarily participates in reactions typical of alkanes, including:

- Oxidation: This compound can be oxidized under specific conditions to yield alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

- Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), typically facilitated by ultraviolet light.

The reaction conditions can significantly influence the products formed, with oxidation leading to various functional groups depending on the extent of the reaction .

3,4-Dimethylheptane can be synthesized through several methods:

- Alkylation of Alkanes: A common synthetic route involves the alkylation of n-heptane using methyl chloride under controlled conditions. This method allows for the formation of the desired branched structure.

- Catalytic Processes: In industrial settings, catalytic methods are often employed to enhance yield and purity. These processes may involve specific catalysts and optimized conditions such as temperature and pressure to maximize efficiency .

3,4-Dimethylheptane has several applications across different fields:

- Chemical Industry: It serves as a solvent and a reference compound in various chemical experiments.

- Research: The compound is utilized in scientific research for studying chemical properties and reactions.

- Industrial Processes: It is employed in producing other chemicals and as a solvent in various manufacturing processes .

Research on interaction studies involving 3,4-Dimethylheptane primarily focuses on its chemical reactivity rather than biological interactions. Its relatively inert nature under standard conditions means that studies often examine how it reacts with various reagents or under specific conditions rather than its effects on biological systems. Understanding these interactions can aid in predicting behavior in chemical processes and industrial applications .

3,4-Dimethylheptane shares structural similarities with other branched alkanes. Notable similar compounds include:

- 3,4-Dimethylhexane

- 3,4-Dimethylpentane

- 3,4-Dimethylbutane

ComparisonCompound Molecular Formula Boiling Point (°C) Unique Features 3,4-Dimethylheptane C₉H₂₀ 140.6 Two methyl groups at positions 3 and 4 3,4-Dimethylhexane C₈H₁₈ 126.0 One less carbon chain compared to heptane 3,4-Dimethylpentane C₇H₁₆ 115.0 Shorter chain length; fewer branching options 3,4-Dimethylbutane C₆H₁₄ 100.0 Significantly shorter chain; less complex

| Compound | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 3,4-Dimethylheptane | C₉H₂₀ | 140.6 | Two methyl groups at positions 3 and 4 |

| 3,4-Dimethylhexane | C₈H₁₈ | 126.0 | One less carbon chain compared to heptane |

| 3,4-Dimethylpentane | C₇H₁₆ | 115.0 | Shorter chain length; fewer branching options |

| 3,4-Dimethylbutane | C₆H₁₄ | 100.0 | Significantly shorter chain; less complex |

3,4-Dimethylheptane is unique due to its specific branching pattern and chain length, which influence its physical properties such as boiling point and density. The presence of two methyl groups at the 3rd and 4th positions significantly affects its reactivity compared to similar compounds .

Industrial Synthesis Routes for Branched Alkanes

The industrial production of 3,4-dimethylheptane relies primarily on established methodologies for branched alkane synthesis, with catalytic hydrogenation and acid-catalyzed alkylation representing the dominant commercial approaches [2] [3]. These large-scale processes have been optimized for high throughput and economic viability in petrochemical facilities.

Catalytic Hydrogenation Processes

Industrial synthesis of 3,4-dimethylheptane through catalytic hydrogenation involves the reduction of corresponding substituted alkenes using heterogeneous metal catalysts [2] [4]. The process typically employs palladium on carbon, platinum oxide, or Raney nickel catalysts under controlled temperature and pressure conditions [2] [5]. Operating temperatures range from 25 to 200 degrees Celsius, with hydrogen pressures maintained between 1 to 50 atmospheres to ensure complete saturation of the carbon-carbon double bonds [4] [5].

The reaction mechanism proceeds through the adsorption of both hydrogen molecules and the alkene substrate onto the metal catalyst surface [2] [4]. The metal catalyst facilitates the breaking of hydrogen-hydrogen bonds, allowing hydrogen atoms to add across the double bond in a syn-addition manner [4]. This approach achieves yields typically ranging from 80 to 98 percent, making it highly suitable for industrial applications [2].

Acid-Catalyzed Alkylation Systems

Acid-catalyzed alkylation represents another significant industrial route for producing branched alkanes including 3,4-dimethylheptane [3]. This process utilizes strong acids such as sulfuric acid or hydrogen fluoride as catalysts to promote the addition of saturated hydrocarbons to alkenes, yielding higher molecular weight branched products [3].

The mechanism involves the formation of carbocations through protonation of alkenes, followed by hydrogen transfer reactions with saturated hydrocarbons [3]. The octyl cation intermediate can undergo subsequent reactions to produce various branched alkane products [3]. Industrial operations typically maintain temperatures between 20 to 80 degrees Celsius at atmospheric pressure, achieving yields of 70 to 90 percent [3].

Dehydrogenative Coupling Technologies

Emerging industrial technologies focus on dehydrogenative coupling reactions that directly convert alkanes and aromatic compounds to alkylated products [6]. These processes employ dual catalyst systems combining solid acids with supported palladium catalysts [6]. The aluminum-exchanged montmorillonite solid acid works in conjunction with palladium-grafted hydrotalcite to facilitate interparticle hydrogen transfer at temperatures around 150 degrees Celsius [6].

Recent research demonstrates that this combined catalytic system achieves benzene conversions of up to 21 percent with target product selectivity reaching 84 percent [6]. The process produces molecular hydrogen as the sole byproduct, representing an environmentally favorable approach compared to conventional halide-based systems [6].

| Industrial Synthesis Method | Temperature Range (°C) | Pressure (atm) | Typical Yield (%) | Key Catalysts |

|---|---|---|---|---|

| Catalytic Hydrogenation | 25-200 | 1-50 | 80-98 | Palladium/Carbon, Platinum, Raney Nickel |

| Acid-Catalyzed Alkylation | 20-80 | 1 | 70-90 | Sulfuric Acid, Hydrogen Fluoride |

| Dehydrogenative Coupling | 150-250 | 1-10 | 60-84 | Palladium/Hydrotalcite, Aluminum-Montmorillonite |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 3,4-dimethylheptane employs several specialized methodologies that offer greater control over reaction conditions and product selectivity compared to industrial processes [7] [8]. These techniques are particularly valuable for research applications and small-scale production requirements.

Wurtz Coupling Methodology

The Wurtz reaction provides a classical approach for laboratory synthesis of higher alkanes through the coupling of alkyl halides with metallic sodium [7] [8]. This method involves treating two equivalents of alkyl halides with sodium metal in dry ether to form carbon-carbon bonds [7]. The reaction proceeds through a free radical mechanism involving metal-halogen exchange followed by carbon-carbon bond formation [7] [8].

For 3,4-dimethylheptane synthesis, appropriately substituted alkyl halides serve as starting materials [7]. The reaction typically requires heating to temperatures between 100 to 200 degrees Celsius under inert atmospheric conditions [8]. While yields are generally modest, ranging from 30 to 70 percent, this method allows for precise structural control [7] [8].

Alternative metals including silver, zinc, iron, activated copper, and indium can replace sodium to potentially improve reaction yields [7] [8]. The intramolecular versions of Wurtz reactions often provide better yields, particularly for forming cyclic structures [7].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation reactions offer another laboratory route for constructing branched alkanes, though typically applied to aromatic systems [9] [10] [11]. The process involves the reaction of alkyl halides with aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [10] [11].

The mechanism proceeds through carbocation formation upon interaction of the alkyl halide with the Lewis acid catalyst [10] [11]. The resulting electrophilic carbocation attacks the aromatic ring, forming a carbon-carbon bond [10] [11]. Subsequent deprotonation restores aromaticity and yields the alkylated product [11].

Operating temperatures typically range from 0 to 100 degrees Celsius at atmospheric pressure [10] [11]. The reaction exhibits tolerance for various functional groups and can achieve yields between 40 to 85 percent depending on substrate structure and reaction conditions [9] [12].

Metal-Catalyzed Cross-Coupling Reactions

Advanced laboratory techniques utilize transition metal-catalyzed cross-coupling reactions for constructing complex branched alkane structures [13] [14]. These methods employ palladium, nickel, or cobalt complexes to facilitate carbon-carbon bond formation under mild conditions [13] [14].

Iron-catalyzed methylation using methanol as a carbon source represents a particularly sustainable approach [13]. This borrowing hydrogen methodology achieves methylation of various substrates including ketones, indoles, and amines with excellent yields averaging 79 percent across 61 examples [13]. The process operates through hydrogen transfer mechanisms involving iron-hydride intermediates [13].

Cobalt-catalyzed aerobic carbon-carbon coupling reactions provide another avenue for alkane synthesis [14]. These systems utilize dialkyl cobalt complexes with polyoxometalate catalysts to achieve selective oxidative coupling [14]. The reaction proceeds through electron transfer mechanisms forming cobalt(IV) intermediates that undergo reductive elimination to yield coupled alkane products [14].

Purification and Isolation Protocols

The purification and isolation of 3,4-dimethylheptane from reaction mixtures requires sophisticated separation techniques capable of distinguishing between closely related structural isomers [15] [16] [17]. Modern approaches combine multiple complementary methods to achieve the high purity levels required for analytical and commercial applications.

Fractional Distillation Systems

Fractional distillation remains the primary method for large-scale purification of branched alkanes based on boiling point differences [17] [18]. The process utilizes fractionating columns with temperature gradients to separate components according to their volatility [17] [18]. For 3,4-dimethylheptane, the fractionating column operates with temperatures ranging from 40 to 200 degrees Celsius [18].

The separation efficiency depends on the number of theoretical plates in the column and the relative volatility differences between isomeric compounds [18]. Industrial fractionating columns may contain hundreds of trays to achieve baseline separation of closely boiling isomers [16]. The process typically achieves purities between 90 to 98 percent for branched alkane products [17] [18].

Vacuum distillation modifications allow for separation at reduced temperatures, minimizing thermal decomposition of sensitive compounds [17]. The reduced pressure conditions lower boiling points, enabling separation of higher molecular weight alkanes without exceeding thermal stability limits [18].

Chromatographic Separation Techniques

Gas chromatography provides high-resolution separation of alkane isomers based on differential partitioning between mobile and stationary phases [19] [20] [21]. The technique employs specialized stationary phases such as polydimethylsiloxane or polyethylene glycol to achieve separation of structural isomers [20] [22].

For optimal separation of branched alkanes, temperature programming methods gradually increase column temperature during the analysis [22]. This approach maintains reasonable retention times while preserving resolution between closely eluting compounds [22]. Modern capillary columns with lengths up to 300 meters can achieve baseline separation of most alkene and alkane isomers [20].

Liquid chromatography using microparticulate materials with controlled porosity offers complementary separation capabilities [23]. Columns packed with polystyrene-divinylbenzene having pore sizes less than 100 angstroms provide effective separation of paraffins, olefins, naphthenes, and aromatics [23]. The mobile phase typically consists of carbon-5 to carbon-8 alkanes to optimize separation selectivity [23].

Molecular Distillation and Advanced Techniques

Molecular distillation operates under extremely high vacuum conditions, typically 0.01 torr or below, enabling separation based on molecular weight and volatility differences [24]. This technique proves particularly effective for purifying thermally sensitive compounds that might decompose under conventional distillation conditions [24].

The process involves short-path distillation where the distance between evaporation and condensation surfaces is minimized [24]. Operating temperatures between 100 to 250 degrees Celsius under high vacuum allow for efficient separation while maintaining product integrity [24]. Molecular distillation typically achieves purities ranging from 95 to 99.5 percent [24].

Crystallization with inclusion complexes represents another specialized purification approach [25]. Urea complexation selectively incorporates linear alkanes while excluding branched isomers, enabling highly selective separations [25]. The method involves contacting petroleum stock with crystalline carbamide at controlled temperatures to form inclusion complexes with specific alkane structures [25].

The complexation temperature represents the upper limit for the target alkane to form stable complexes with carbamide [25]. Subsequent washing with similar alkanes removes impurities from the intercrystalline spaces [25]. Thermal decomposition of the complex at temperatures 2 to 5 degrees Celsius above the decomposition point releases the purified alkane product [25]. This approach can achieve purities exceeding 99.99 percent for individual normal alkanes [25].

| Purification Method | Operating Temperature (°C) | Pressure Conditions | Purity Achieved (%) | Energy Consumption |

|---|---|---|---|---|

| Fractional Distillation | 40-200 | Atmospheric to Vacuum | 90-98 | High |

| Gas Chromatography | 50-300 | Atmospheric | 95-99.9 | Moderate |

| Liquid Chromatography | 20-80 | Atmospheric | 92-99 | Low |

| Molecular Distillation | 100-250 | High Vacuum (0.01 torr) | 95-99.5 | Moderate |

| Crystallization with Urea | 20-60 | Atmospheric | 99-99.99 | Low |

Metal-Organic Framework Adsorption

Emerging purification technologies utilize metal-organic frameworks for selective adsorption-based separations [16] [26]. These materials feature precisely tailored nanopores that enable molecular-level discrimination between structural isomers [16] [26]. The HKUST-1 framework demonstrates particular effectiveness for separating linear alkanes from branched isomers [26].

The separation mechanism relies on configurational entropy differences that favor linear over branched molecules within the framework pores [26]. This approach consumes significantly less energy compared to conventional distillation, with energy savings reaching 91 percent relative to vacuum distillation [26]. The membrane-based separation achieves one-step extraction of normal alkanes from complex isomer mixtures mimicking light naphtha [26].

Thermodynamic Properties Analysis

Phase Transition Behavior (Melting/Boiling Points)

3,4-Dimethylheptane exhibits characteristic phase transition temperatures that reflect its branched alkane structure. The compound has a melting point of -102.89°C [1], indicating its liquid state under normal ambient conditions. This relatively low melting point is typical for branched hydrocarbons of this molecular weight, where the irregular molecular structure reduces intermolecular packing efficiency compared to linear alkanes.

The normal boiling point ranges from 140°C to 141°C at standard atmospheric pressure [2] [3] [1] [4]. Specifically, literature sources report values of 140.7°C at 760 mmHg [2] and 140°C [1] [5]. The NIST WebBook provides more precise measurements: 413.85 K (140.7°C) with an uncertainty of ±0.3 K [4], and an earlier measurement of 413.25 K (140.1°C) with an uncertainty of ±0.5 K [4]. These values demonstrate the compound's moderate volatility, which is characteristic of nine-carbon alkanes.

The enthalpy of vaporization has been determined to be 43.6 kJ/mol [4], reflecting the energy required to overcome intermolecular van der Waals forces during the liquid-to-gas phase transition. This value is consistent with similar branched alkanes and indicates moderate intermolecular interactions.

Critical Temperature/Pressure Relationships

The critical properties of 3,4-dimethylheptane define the conditions beyond which distinct liquid and gas phases cannot exist. The critical temperature is 311°C (584 K) [3], while the critical pressure is 22.3 atm (2.26 MPa) [3]. These values are supported by theoretical calculations using the Joback method, which provides a critical temperature of 574.89 K and critical pressure of 2342.82 kPa [6].

The critical properties reflect the molecular structure's influence on intermolecular forces. The branched nature of 3,4-dimethylheptane results in a slightly lower critical temperature compared to the linear isomer n-nonane, due to reduced intermolecular contact area. The critical density can be estimated from available data as approximately 0.24 g/cm³, typical for branched alkanes in this molecular weight range.

Temperature-dependent thermodynamic properties include heat capacity values for the ideal gas state. At the normal boiling point (404.44 K), the ideal gas heat capacity is 272.52 J/(mol·K), increasing to 353.86 J/(mol·K) at the critical temperature (574.89 K) [6]. This temperature dependence reflects increased molecular motion and vibrational modes at higher temperatures.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The NMR spectroscopic behavior of 3,4-dimethylheptane is characterized by the presence of multiple stereoisomers due to the two chiral centers at carbons 3 and 4. The compound exists as a mixture of erythro and threo diastereomers, each contributing distinct spectral patterns [7] [8] [9].

¹H NMR Analysis: The proton NMR spectrum exhibits complex multiplicity patterns due to the stereochemical complexity. The molecule contains nine distinct carbon environments, each contributing characteristic chemical shifts:

- Terminal methyl groups (C-1 and C-7): Expected as triplets around 0.9-1.0 ppm, coupled to adjacent methylene groups

- Methyl substituents at C-3 and C-4: Appear as doublets around 1.0-1.2 ppm, coupled to the tertiary protons

- Tertiary protons at C-3 and C-4: Complex multipets around 1.5-2.0 ppm due to multiple coupling interactions

- Methylene protons: Complex multipets in the 1.2-1.6 ppm region

The stereochemical complexity results in 9 signals in high-resolution ¹H NMR [7], rather than the simplified pattern that might be expected from symmetry considerations. This multiplicity arises from the diastereomeric nature of the compound and the different magnetic environments experienced by protons in the erythro versus threo configurations.

¹³C NMR Characteristics: The carbon-13 spectrum shows distinct resonances for each carbon environment:

- Primary carbons (methyl groups): 14-25 ppm range

- Secondary carbons (methylene groups): 22-35 ppm range

- Tertiary carbons (C-3 and C-4): 35-40 ppm range

The presence of multiple diastereomers results in signal splitting and peak doubling for carbons in different stereochemical environments [10].

Infrared (IR) Absorption Characteristics

The infrared spectrum of 3,4-dimethylheptane displays characteristic absorption bands typical of saturated hydrocarbons. The spectrum is dominated by C-H stretching and bending vibrations, with no functional group absorptions outside the alkane region.

C-H Stretching Region (3000-2850 cm⁻¹): The spectrum exhibits strong absorption bands characteristic of alkane C-H bonds [11] [12] [13]:

- Asymmetric C-H stretching of methyl groups: ~2960 cm⁻¹

- Symmetric C-H stretching of methyl groups: ~2870 cm⁻¹

- Asymmetric C-H stretching of methylene groups: ~2930 cm⁻¹

- Symmetric C-H stretching of methylene groups: ~2850 cm⁻¹

C-H Bending Region (1500-1350 cm⁻¹): Several medium-intensity bands appear in this region [11] [14]:

- Methylene scissoring: ~1465 cm⁻¹

- Asymmetric methyl bending: ~1450 cm⁻¹

- Symmetric methyl bending: ~1375 cm⁻¹

Fingerprint Region (1300-800 cm⁻¹): This region contains multiple weak to medium bands arising from C-C stretching and complex C-H bending motions [12]. The specific pattern in this region serves as a molecular fingerprint for 3,4-dimethylheptane.

The absence of absorption bands above 3000 cm⁻¹ and in the 1650-1750 cm⁻¹ region confirms the purely saturated hydrocarbon nature of the compound, with no unsaturated bonds or functional groups present.

Chromatographic Behavior and Retention Indices

Gas chromatographic analysis of 3,4-dimethylheptane provides valuable information for identification and quantitative analysis. The compound's retention behavior is influenced by its molecular structure, volatility, and interactions with stationary phases.

Kovats Retention Indices: Multiple studies have determined retention indices under various chromatographic conditions [8] [15]:

On squalane stationary phases under isothermal conditions:

- 857.9 at 50°C (50 m × 0.22 mm capillary column) [8]

- 862.6 at 70°C (50 m × 0.22 mm capillary column) [8]

On PONA (Paraffins, Olefins, Naphthenes, Aromatics) columns under temperature programming:

- 849.2 to 855.7 (50 m × 0.2 mm × 0.5 μm column) [15]

On SE-30 stationary phase under temperature programming:

- 856.4 (60 m × 0.25 mm × 1 μm column) [8]

The retention index range of 849-863 reflects the compound's elution behavior relative to normal alkane standards. These values are consistent with a nine-carbon branched alkane, eluting between octane and nonane standards.

Separation of Stereoisomers: Gas chromatography can potentially resolve the diastereomeric forms of 3,4-dimethylheptane. The erythro and threo isomers may exhibit slightly different retention times due to subtle differences in their interaction with chiral or polar stationary phases. High-resolution capillary columns with appropriate stationary phases can achieve baseline separation of these stereoisomers.

Analytical Applications: The retention index data enables:

- Identification in complex hydrocarbon mixtures

- Quantitative analysis using internal standards

- Quality control in petroleum and chemical products

- Environmental monitoring applications

XLogP3

GHS Hazard Statements

H304 (11.63%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard